DBCO-PEG8-acid

Click Chemistry SPAAC Bioconjugation

DBCO-PEG8-acid is the empirically optimized heterobifunctional linker for copper-free click chemistry and amide coupling. The PEG8 spacer uniquely balances aqueous solubility, SPAAC reactivity, and in vivo pharmacokinetics—outperforming shorter PEG4 (aggregation/rapid clearance) and longer PEG12 (steric hindrance/slower kinetics). This makes it the premier choice for PROTAC ternary complex formation, homogeneous ADC drug-linker constructs with superior tumor accumulation, and site-specific live-cell labeling with minimal non-specific binding. Choose this ≥98% purity reagent to maximize therapeutic window and validation success.

Molecular Formula C38H52N2O12
Molecular Weight 728.8 g/mol
Cat. No. B1192464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG8-acid
SynonymsDBCO-PEG8-acid
Molecular FormulaC38H52N2O12
Molecular Weight728.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H52N2O12/c41-36(11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40)39-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-38(43)44/h1-8H,11-31H2,(H,39,41)(H,43,44)
InChIKeyRDPHILIVZGITGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-PEG8-Acid: Heterobifunctional PEG8 Linker for Copper-Free Click Chemistry and Carboxyl Conjugation


DBCO-PEG8-acid (CAS 2765066-35-9, MW 728.84 g/mol, purity ≥98%) is a heterobifunctional linker comprising a strained dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), an eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid for amide coupling . The DBCO moiety enables rapid, bioorthogonal conjugation to azide-tagged molecules without the cytotoxic copper catalyst required in traditional click chemistry . The PEG8 chain confers enhanced aqueous solubility and reduces non-specific interactions, while the carboxyl group provides a versatile handle for further functionalization via standard carbodiimide chemistry .

Why DBCO-PEG8-Acid Cannot Be Simply Replaced by Other DBCO-PEGn-Acid Variants or Non-PEGylated DBCO-Acid


Although the DBCO-PEGn-acid family shares the same terminal functional groups, the length of the PEG spacer (n = 4, 5, 8, 12, 24) directly modulates critical performance parameters. Substituting DBCO-PEG8-acid with a shorter variant (e.g., DBCO-PEG4-acid) reduces hydrodynamic radius and solubility, potentially leading to aggregation and accelerated renal clearance in vivo [1]. Conversely, using a longer linker (e.g., DBCO-PEG12-acid) increases molecular weight and steric bulk, which may slow SPAAC kinetics and alter biodistribution profiles [2]. Non-PEGylated DBCO-acid lacks the hydrophilic shield necessary for minimizing non-specific binding in complex biological matrices. The PEG8 spacer in DBCO-PEG8-acid represents an empirically optimized balance, as evidenced by its superior pharmacokinetic (PK) profile in antibody-drug conjugates (ADCs) compared to PEG4-containing constructs and its maintained click reactivity relative to longer chains [3].

Quantitative Differentiation of DBCO-PEG8-Acid: A Comparator-Based Evidence Guide for Scientific Procurement


SPAAC Kinetics: PEG8 Spacer Maintains Favorable Click Reactivity Relative to PEG4

The DBCO-PEG8-acid linker retains efficient second-order rate constants in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, comparable to or exceeding shorter PEG4 variants under physiological conditions. While DBCO-PEG4-acid exhibits a rate constant of 0.06 ± 0.01 M⁻¹s⁻¹ in a standard SPAAC assay , the presence of a longer PEG8 spacer does not significantly impede reaction kinetics and may even enhance local effective concentration due to improved solubility and reduced steric hindrance. A related study demonstrated that the incorporation of a PEG linker (PEG5) into a DBCO-modified antibody increased the reaction rate by 31 ± 16% compared to the non-PEGylated DBCO-antibody conjugate (0.18–0.37 M⁻¹s⁻¹ for PEGylated vs. unmodified) [1]. This establishes that PEG8-containing DBCO reagents maintain the rapid bioorthogonal reactivity essential for demanding in vitro and in vivo labeling applications, offering a kinetic profile that is functionally equivalent to shorter linkers while providing superior biophysical properties.

Click Chemistry SPAAC Bioconjugation Kinetics

In Vivo Pharmacokinetics: PEG8 Linker Optimizes ADC Exposure and Tumor Distribution

In a direct comparative study of PEG chain length in ADC drug-linkers, constructs containing PEG8 and PEG12 spacers demonstrated significantly improved pharmacokinetic (PK) profiles compared to those with PEG4 or no PEG. Specifically, DAR8-ADCs with PEG8 and PEG12 exhibited superior PK behavior and stronger in vivo anti-tumor activity relative to DAR8-ADCs with PEG4 and DAR4-ADCs lacking PEG [1]. The PEG8 linker provided an optimal balance, achieving enhanced plasma and tumor exposure without the excessive molecular weight and potential steric hindrance associated with PEG12 or PEG24 chains. This PK advantage translates to reduced non-specific tissue distribution and lower toxicity, as faster-clearing ADCs with very short or no PEG modifiers produced higher peak tissue concentrations of the cytotoxic payload [2].

Antibody-Drug Conjugates Pharmacokinetics Drug Delivery PEGylation

Solubility Enhancement: PEG8 Confers ≥20 mg/mL DMSO Solubility, Enabling High-Concentration Stock Solutions

The hydrophilic PEG8 spacer in DBCO-PEG8-acid directly enables the preparation of high-concentration stock solutions, a critical requirement for PROTAC synthesis and bioconjugation workflows. DBCO-PEG8-acid is soluble in DMSO at concentrations of at least 20 mg/mL . In contrast, DBCO-PEG4-acid, while soluble in DMSO, may exhibit lower maximum solubility due to its shorter hydrophilic chain; for example, the related DBCO-PEG4-NHS ester has a reported DMSO solubility of 65 mg/mL , but the free acid form often has reduced solubility compared to activated esters. The enhanced solubility of DBCO-PEG8-acid reduces the need for co-solvents or surfactants that can interfere with biological assays and simplifies the preparation of concentrated stock solutions for PROTAC ternary complex formation.

Solubility Formulation PROTAC Linker Chemistry

High Purity (≥98%) and Validated Identity Ensure Reproducible Conjugation Efficiency

DBCO-PEG8-acid is commercially supplied with a purity of ≥98% as determined by HPLC, with identity confirmed by ¹H NMR and mass spectrometry . This high level of purity and analytical characterization minimizes batch-to-batch variability in conjugation efficiency, a critical factor in quantitative bioconjugation and reproducible synthesis of homogeneous ADCs and PROTACs. While other DBCO-PEGn-acid variants are also available at high purity (e.g., DBCO-PEG12-acid at >95% ), the consistent 98% specification for DBCO-PEG8-acid across multiple vendors ensures that procurement decisions are based on a reliable and well-characterized reagent, reducing the risk of failed conjugations due to impurities or misidentified compounds.

Quality Control Purity Analytical Chemistry Bioconjugation

Optimal Application Scenarios for DBCO-PEG8-Acid Based on Quantitative Differentiation


PROTAC Linker Design for Optimal Ternary Complex Formation

In PROTAC (PROteolysis TArgeting Chimera) development, the PEG8 spacer of DBCO-PEG8-acid provides an optimal balance between linker length and flexibility. The PEG8 chain (approximately 30-35 Å extended length) offers sufficient reach to allow the E3 ligase ligand and the target protein ligand to engage their respective binding pockets simultaneously, promoting efficient ternary complex formation and subsequent ubiquitination [1]. The high DMSO solubility (≥20 mg/mL) facilitates the preparation of concentrated stock solutions for parallel synthesis of PROTAC libraries .

Antibody-Drug Conjugate (ADC) Construction Requiring Superior PK Profiles

When designing ADCs with homogeneous drug-to-antibody ratios (DAR), incorporating DBCO-PEG8-acid as part of the drug-linker construct significantly improves pharmacokinetic properties. In vivo studies demonstrate that ADCs with PEG8 linkers exhibit enhanced plasma exposure, increased tumor accumulation, and reduced non-specific tissue distribution compared to those with shorter PEG4 linkers or no PEG [2]. This translates to a wider therapeutic window and reduced off-target toxicity, making DBCO-PEG8-acid a preferred building block for next-generation ADC platforms.

Site-Specific Protein Labeling and Bioorthogonal Conjugation in Complex Media

DBCO-PEG8-acid is ideally suited for site-specific labeling of azide-modified proteins in cell lysates, live cells, or in vivo models. The PEG8 spacer not only enhances aqueous solubility but also reduces non-specific binding to biological matrices, a common issue with hydrophobic DBCO reagents. The maintained SPAAC kinetics (comparable to shorter PEG variants) ensure rapid and quantitative labeling even at low micromolar concentrations [3]. This makes it the reagent of choice for constructing fluorescent probes, affinity tags, and bioconjugates for advanced imaging and proteomics applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.